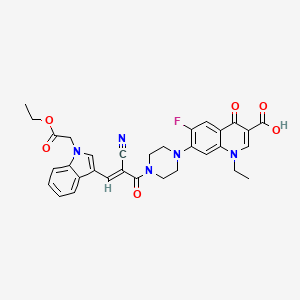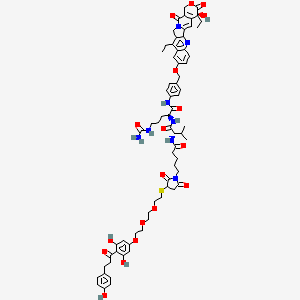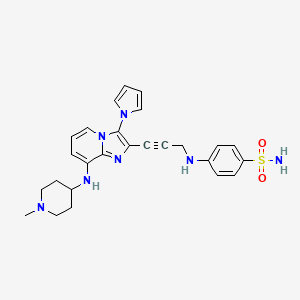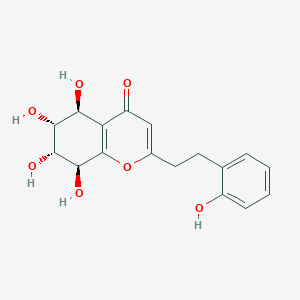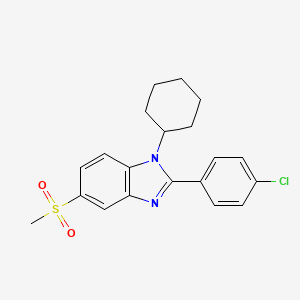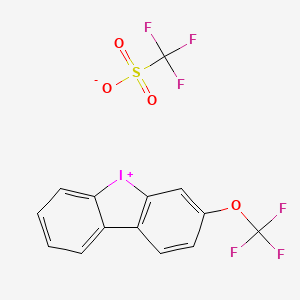
GPR3 agonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GPR3 agonist-2 is a compound that interacts with the G protein-coupled receptor 3 (GPR3). GPR3 is an orphan receptor, meaning it was initially identified without a known endogenous ligand. This receptor is involved in various physiological functions, including the regulation of amyloid-beta production, which is significant in the context of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GPR3 agonist-2 typically involves the use of human embryonic kidney 293 cells stably expressing FLAG-GPR3-green fluorescent protein. Chemical screening for GPR3 ligands is performed using homogeneous time-resolved fluorescence cAMP assay . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but the general approach involves the identification and optimization of small molecules that can activate GPR3.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
GPR3 agonist-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
GPR3 agonist-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the activation and signaling pathways of GPR3.
作用機序
GPR3 agonist-2 exerts its effects by binding to the GPR3 receptor, which is a constitutive activator of adenylate cyclase through coupling to the heterotrimeric Gs protein . This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn triggers various downstream signaling pathways. The compound’s interaction with GPR3 also involves the recruitment of β-arrestin2, which plays a role in receptor desensitization and internalization .
類似化合物との比較
GPR3 agonist-2 can be compared with other similar compounds, such as:
Diphenyleneiodonium chloride: Another agonist of GPR3 with weak or no cross-reactivity with other GPCRs.
Cannabidiol: An inverse agonist for GPR3, GPR6, and GPR12, highlighting the unique activation profile of this compound.
These compounds share some similarities in their ability to interact with GPR3 but differ in their specific effects and mechanisms of action. This compound is unique in its potent activation of GPR3 and its potential therapeutic applications in neurological disorders.
特性
分子式 |
C14H7F6IO4S |
|---|---|
分子量 |
512.16 g/mol |
IUPAC名 |
trifluoromethanesulfonate;5-(trifluoromethoxy)-8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
InChI |
InChI=1S/C13H7F3IO.CHF3O3S/c14-13(15,16)18-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8;2-1(3,4)8(5,6)7/h1-7H;(H,5,6,7)/q+1;/p-1 |
InChIキー |
RAYXTZAHMQMKFW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C3=C([I+]2)C=C(C=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


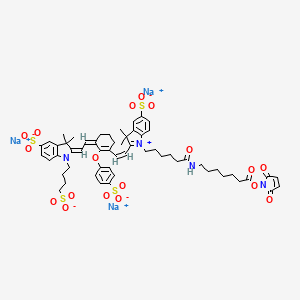
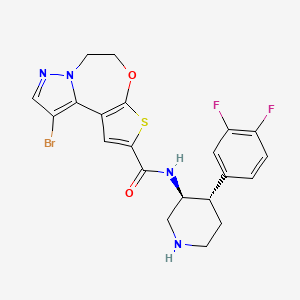
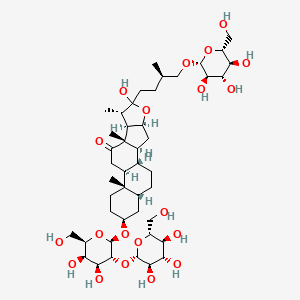



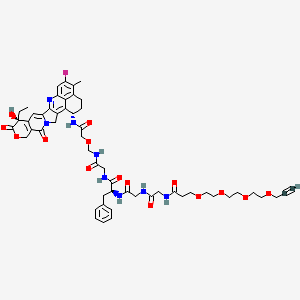
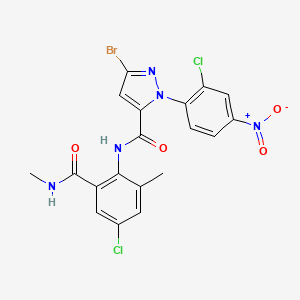
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
